3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride
CAS No.: 1803571-71-2
Cat. No.: VC2884856
Molecular Formula: C9H10ClNOS
Molecular Weight: 215.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803571-71-2 |
---|---|
Molecular Formula | C9H10ClNOS |
Molecular Weight | 215.7 g/mol |
IUPAC Name | 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde;hydrochloride |
Standard InChI | InChI=1S/C9H9NOS.ClH/c11-6-7-1-2-9-8(5-7)10-3-4-12-9;/h1-2,5-6,10H,3-4H2;1H |
Standard InChI Key | IIFCKMOZVAICOD-UHFFFAOYSA-N |
SMILES | C1CSC2=C(N1)C=C(C=C2)C=O.Cl |
Canonical SMILES | C1CSC2=C(N1)C=C(C=C2)C=O.Cl |
Introduction
Chemical and Physical Properties
3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride presents a specific set of chemical and physical properties that define its behavior in various conditions. The compound is characterized by its molecular weight of 215.70 g/mol and is identified by the CAS number 1803571-71-2 . The molecular structure includes a benzothiazine core with a carbaldehyde functional group at the 6-position and exists as a hydrochloride salt.
Basic Physical and Chemical Parameters
The following table summarizes the key physical and chemical parameters of the compound:
Property | Value |
---|---|
Common Name | 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride |
CAS Number | 1803571-71-2 |
Molecular Formula | C9H10ClNOS |
Molecular Weight | 215.70 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are essential for understanding the compound's behavior in various chemical reactions and physical environments . The unavailability of certain physical parameters indicates potential gaps in the comprehensive characterization of this compound, suggesting opportunities for further research in determining these values.
Structural Features and Characteristics
Molecular Structure Analysis
The core structure of 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride consists of a benzene ring fused to a six-membered heterocyclic ring containing sulfur and nitrogen atoms. The 1,4-benzothiazine nucleus serves as a foundation for various derivatives with potential pharmacological activities. The presence of the carbaldehyde group at the 6-position of the benzothiazine ring introduces specific reactivity patterns and potential for further functionalization.
The hydrochloride salt formation affects the compound's solubility profile, typically enhancing water solubility compared to the free base form. This characteristic is particularly important for pharmaceutical applications where aqueous solubility can significantly impact bioavailability and formulation strategies.
Comparative Analysis with Related Benzothiazine Compounds
Structural Similarities with Other Benzothiazine Derivatives
The 1,4-benzothiazine framework present in 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride shares structural similarities with other benzothiazine derivatives that have demonstrated various biological activities. For instance, 3,4-dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride, another benzothiazine derivative, features similar core structure but with ethyl and methyl substituents .
Another related compound family, the 1,2-benzothiazines, differs in the position of the heteroatoms in the ring system. For example, 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides have been synthesized and evaluated for their affinity to the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, suggesting potential applications in neurological disorders .
Pharmacological Significance of Benzothiazine Compounds
The benzothiazine scaffold has emerged as a privileged structure in medicinal chemistry. The related compounds, such as 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides, have shown affinity for the glycine binding site of the NMDA receptor, which plays a crucial role in neurotransmission within the central nervous system . This receptor is involved in various neurological processes, including learning and memory formation.
Research has indicated that dysfunction of the NMDA receptor is implicated in various disorders including epilepsy, ischemic brain damage, and neurodegenerative conditions such as Parkinson's and Alzheimer's diseases . The potential of benzothiazine derivatives to modulate this receptor suggests possible therapeutic applications in these areas.
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